molecular formula C10H8Cl2N2O B13566222 2-cyano-N-(2,3-dichlorophenyl)-2-methylacetamide

2-cyano-N-(2,3-dichlorophenyl)-2-methylacetamide

Cat. No.: B13566222
M. Wt: 243.09 g/mol
InChI Key: UTAHQNHUSGFCIS-UHFFFAOYSA-N
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Description

2-Cyano-N-(2,3-dichlorophenyl)-2-methylacetamide is a chemical compound with the molecular formula C9H6Cl2N2O. It is primarily used in research settings and has applications in various scientific fields. This compound is known for its unique structure, which includes a cyano group, a dichlorophenyl group, and a methylacetamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(2,3-dichlorophenyl)-2-methylacetamide typically involves the reaction of 2,3-dichloroaniline with cyanoacetic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and more efficient catalysts to optimize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-N-(2,3-dichlorophenyl)-2-methylacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines or alcohols.

Scientific Research Applications

2-Cyano-N-(2,3-dichlorophenyl)-2-methylacetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-cyano-N-(2,3-dichlorophenyl)-2-methylacetamide involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the dichlorophenyl group can interact with hydrophobic regions of proteins or other biomolecules. These interactions can lead to changes in the activity or function of the target molecules, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyano-N-(2,4-dichlorophenyl)-2-methylacetamide
  • 2-Cyano-N-(2,5-dichlorophenyl)-2-methylacetamide
  • 2-Cyano-N-(2,6-dichlorophenyl)-2-methylacetamide

Uniqueness

2-Cyano-N-(2,3-dichlorophenyl)-2-methylacetamide is unique due to the specific positioning of the chlorine atoms on the phenyl ring. This positioning can influence the compound’s reactivity and interactions with other molecules, making it distinct from its isomers.

Properties

Molecular Formula

C10H8Cl2N2O

Molecular Weight

243.09 g/mol

IUPAC Name

2-cyano-N-(2,3-dichlorophenyl)propanamide

InChI

InChI=1S/C10H8Cl2N2O/c1-6(5-13)10(15)14-8-4-2-3-7(11)9(8)12/h2-4,6H,1H3,(H,14,15)

InChI Key

UTAHQNHUSGFCIS-UHFFFAOYSA-N

Canonical SMILES

CC(C#N)C(=O)NC1=C(C(=CC=C1)Cl)Cl

Origin of Product

United States

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